
4-Cyclopropoxy-2-isopropoxy-6-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-2-isopropoxy-6-isopropylpyridine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . It is primarily used in research settings and is known for its unique structural features, which include cyclopropoxy and isopropoxy groups attached to a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-isopropoxy-6-isopropylpyridine typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-2-isopropoxy-6-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various alcohols or amines.
科学的研究の応用
4-Cyclopropoxy-2-isopropoxy-6-isopropylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Cyclopropoxy-2-isopropoxy-6-isopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate biological activity by binding to active sites or altering protein conformation.
類似化合物との比較
Similar Compounds
- 4-Cyclopropoxy-2-isopropoxy-6-methylpyridine
- 4-Cyclopropoxy-2-ethoxy-6-isopropylpyridine
- 4-Cyclopropoxy-2-isopropoxy-6-ethylpyridine
Uniqueness
4-Cyclopropoxy-2-isopropoxy-6-isopropylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
4-cyclopropyloxy-2-propan-2-yl-6-propan-2-yloxypyridine |
InChI |
InChI=1S/C14H21NO2/c1-9(2)13-7-12(17-11-5-6-11)8-14(15-13)16-10(3)4/h7-11H,5-6H2,1-4H3 |
InChIキー |
JMWXRRJRWVNHFB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=CC(=C1)OC2CC2)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


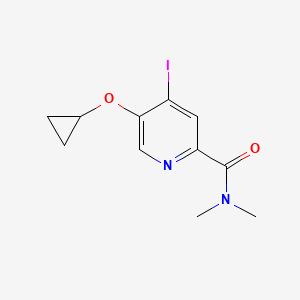
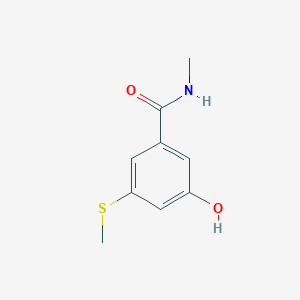
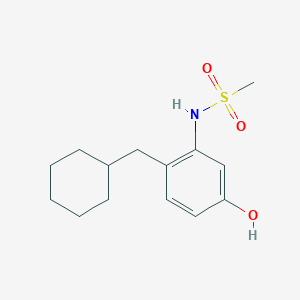


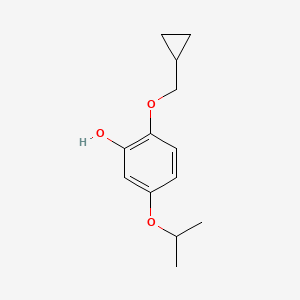


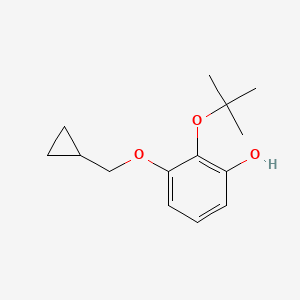

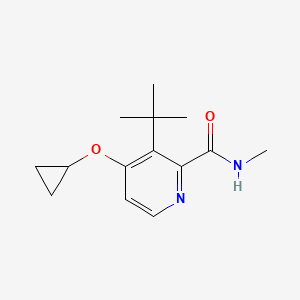
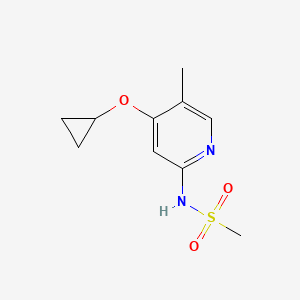
![2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838632.png)

